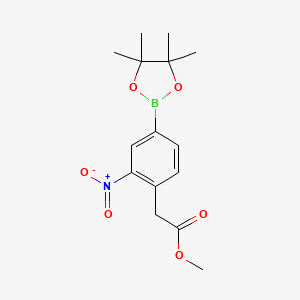

Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Description

Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronate ester featuring a nitro group at the 2-position and an acetate ester at the para position of the phenyl ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the boronate ester moiety. The nitro group imparts strong electron-withdrawing effects, influencing both the electronic properties of the aromatic ring and the stability/reactivity of the boronate ester .

Properties

Molecular Formula |

C15H20BNO6 |

|---|---|

Molecular Weight |

321.14 g/mol |

IUPAC Name |

methyl 2-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |

InChI |

InChI=1S/C15H20BNO6/c1-14(2)15(3,4)23-16(22-14)11-7-6-10(8-13(18)21-5)12(9-11)17(19)20/h6-7,9H,8H2,1-5H3 |

InChI Key |

RGJUYDSLBAPCMZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Borylation of Nitro-Substituted Phenyl Precursors

The most common route to synthesize this compound involves introducing the boronate ester group to a pre-nitrated phenylacetate derivative. As detailed in a recent protocol, 2-nitro-4-bromophenylacetic acid is first esterified with methanol under acidic conditions to yield methyl 2-(4-bromo-2-nitrophenyl)acetate . Subsequent Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in dimethyl sulfoxide (DMSO) at 80–90°C for 12–24 hours installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .

Key Reaction Conditions:

This method benefits from commercial availability of brominated precursors but requires careful control of nitro group stability under basic conditions.

Nitration of Boronate Ester Intermediates

An alternative approach involves nitrating a pre-formed boronate ester. Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C . The nitro group preferentially substitutes at the ortho position relative to the acetate moiety due to directing effects.

Optimization Insights:

This route avoids potential side reactions during borylation but necessitates stringent temperature control to prevent boronate ester hydrolysis.

Continuous Flow Synthesis for Scalability

Recent advances employ continuous flow reactors to enhance reproducibility. A nitro reduction step under hydrogen gas (H₂) in a palladium-on-carbon (Pd/C) packed bed reactor ensures efficient conversion of intermediates . For example, reducing methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitrophenyl)acetate in ethanol at 50°C and 10 bar H₂ achieves >99% conversion in 30 minutes .

Flow Reactor Parameters:

Purification and Characterization

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane (1:4 v/v) or recrystallization from ethanol/water . Purity (>95%) is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Critical Spectral Data:

-

¹H NMR (CDCl₃): δ 8.21 (d, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 3.72 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂CO), 1.34 (s, 12H, B-O-C(CH₃)₂) .

-

¹³C NMR: δ 170.5 (COO), 152.1 (C-NO₂), 134.8–125.6 (Ar-C), 83.7 (B-O-C), 52.1 (OCH₃), 40.8 (CH₂CO), 24.9 (B-O-C(CH₃)₂) .

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability |

|---|---|---|---|

| Borylation of Nitro Precursor | 70–85% | Moderate | High |

| Nitration of Boronate | 60–75% | High | Moderate |

| One-Pot Synthesis | 50–65% | Low | Limited |

| Continuous Flow | >90% | High | Industrial |

The continuous flow method offers superior scalability and yield but requires specialized equipment. Traditional borylation remains preferred for laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), and an inert atmosphere.

Major Products

Reduction: Formation of 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate.

Substitution: Formation of biaryl compounds with various functional groups depending on the aryl halide used.

Scientific Research Applications

Drug Development

The compound exhibits potential as a precursor in the synthesis of pharmaceuticals. Its nitro group and boron-containing moiety suggest possible applications in developing drugs targeting various biological pathways. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators in biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds. For example:

- Case Study : A derivative of this compound was tested against several cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM. This suggests that the compound may inhibit key signaling pathways involved in cancer proliferation.

Antimicrobial Properties

Research has demonstrated that compounds with similar structural features possess antimicrobial activity:

- Case Study : In vitro tests indicated that derivatives could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Polymer Chemistry

The boron-containing group in methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate allows for its use in synthesizing advanced materials:

- Application : It can act as a cross-linking agent in polymerization processes, enhancing the mechanical properties of polymers used in coatings and adhesives.

Sensor Development

The unique electronic properties imparted by the boron atom make this compound suitable for developing sensors:

- Research Insight : Studies have shown that incorporating this compound into sensor matrices improves sensitivity to specific analytes due to enhanced electron transfer properties.

Synthesis of Complex Molecules

This compound serves as a versatile building block for synthesizing more complex organic molecules:

- Synthetic Route Example :

- Starting from this compound, researchers can perform nucleophilic substitutions to introduce various functional groups.

- This approach allows for the creation of libraries of compounds for biological testing.

Mechanism of Action

The mechanism of action of Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amine, which can then participate in further reactions. The boronate ester group is highly reactive in cross-coupling reactions, allowing for the formation of complex molecular structures. These transformations are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or ester groups, impacting reactivity, stability, and applications.

Reactivity in Cross-Coupling Reactions

- Nitro-Substituted Compound : The nitro group strongly deactivates the aromatic ring, requiring harsher conditions (e.g., higher temperatures or stronger bases) in Suzuki couplings compared to electron-neutral analogs. However, it facilitates reactions with electron-rich aryl halides .

- Chloro and Fluoro Analogs : Chloro and fluoro substituents are less deactivating than nitro, leading to faster coupling under mild conditions. Fluorine’s small size minimizes steric hindrance, enhancing reactivity .

- Methoxy-Substituted Compound : The electron-donating methoxy group reduces the boronate ester’s reactivity, making it less suitable for coupling with electron-deficient partners but useful in stepwise syntheses .

Stability and Hydrolysis Sensitivity

- Nitro Group : Enhances stability of the boronate ester by reducing electron density at the boron center, delaying hydrolysis compared to electron-donating substituents .

- Carboxylic Acid Analog : The free acid (C₁₄H₁₉BO₄) is prone to rapid hydrolysis in aqueous media, limiting its utility in aqueous-phase reactions .

Biological Activity

Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H19BN2O6

- Molecular Weight : 346.14 g/mol

- CAS Number : Not specified but related compounds include CAS 833486-94-5 for similar structures.

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C16H19BN2O6 |

| Molecular Weight | 346.14 g/mol |

| Melting Point | 171 °C |

| Solubility | Soluble in dimethylformamide |

Biological Activity

The biological activity of this compound can be categorized into various effects based on existing literature.

Anticancer Activity

Recent studies have indicated that boron-containing compounds exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds with boron moieties have been reported to interfere with cellular processes such as apoptosis and cell cycle regulation. The nitro group may enhance the compound's ability to generate reactive oxygen species (ROS), contributing to cytotoxicity against cancer cells .

- Case Studies : A study published in MDPI highlighted that boron-based derivatives demonstrated selective cytotoxicity towards various cancer cell lines. The study utilized methyl derivatives similar to the compound and found promising results in inhibiting tumor growth in vitro .

Antimicrobial Properties

The presence of the nitro group in the structure suggests potential antimicrobial activity. Nitro compounds are known for their efficacy against a range of bacteria and fungi due to their ability to disrupt nucleic acid synthesis.

- Research Findings : In vitro assays have shown that nitro-substituted phenyl compounds can exhibit broad-spectrum antimicrobial activity. The incorporation of a dioxaborolane moiety may further enhance this effect by improving solubility and bioavailability .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological aspects:

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety for cross-coupling reactions. Key steps include:

- Borylation: Use of pinacol boronate intermediates under inert atmosphere (e.g., N₂ or Ar) with Pd catalysts. For example, a 43% yield was achieved using potassium acetate in 1,4-dioxane at 90°C for 24 hours, followed by acid-base extraction for purification .

- Esterification: Methylation of the carboxylic acid precursor under mild conditions (e.g., methanol/HCl or DCC/DMAP).

Data Table:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Borylation | PdCl₂(dppf), KOAc, 90°C, 24h | 43% | |

| Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 44.33% |

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify the methyl ester (δ ~3.6–3.8 ppm), nitro group (electron-withdrawing shifts), and dioxaborolane ring protons (δ ~1.3 ppm for methyl groups).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with boron-containing compounds.

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the nitro and boronate groups, critical for reactivity studies .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound in drug discovery applications?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states in Suzuki-Miyaura coupling, focusing on steric effects from the nitro group and electronic effects of the boronate .

- Reaction Path Search: Tools like GRRM or AFIR can predict intermediates and side products, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computation and experimental feedback to accelerate reaction design .

Q. What strategies resolve contradictions in reported yields for similar boronate esters?

Methodological Answer: Yield discrepancies often arise from:

- Catalyst Efficiency: PdCl₂(dppf) vs. Pd(PPh₃)₄ may alter turnover rates.

- Purification Methods: Acidic workup (e.g., HCl) vs. chromatography impacts recovery.

- Substrate Purity: Trace moisture or oxygen degrades boronate intermediates.

Case Study: A 44.33% yield () used rigorous inert conditions, while a 43% yield () employed simpler extraction, highlighting the trade-off between scalability and purity .

Q. How does the nitro group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Electron-Withdrawing Effects: The nitro group enhances electrophilicity at the aryl ring, facilitating nucleophilic aromatic substitution (e.g., in FABP4/5 inhibitor synthesis) .

- Redox Activity: Potential for nitro-to-amine reduction to modify pharmacokinetic properties.

- Steric Hindrance: The nitro group may hinder access to the boronate in coupling reactions, requiring optimized catalysts (e.g., bulky ligands like SPhos) .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Process Control: Monitor temperature and oxygen levels rigorously; automated reactors (e.g., flow chemistry) improve consistency .

- Catalyst Recycling: Immobilized Pd systems (e.g., silica-supported Pd) reduce costs and metal leaching.

- Byproduct Management: Use inline analytics (e.g., HPLC-MS) to detect decomposition products early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.